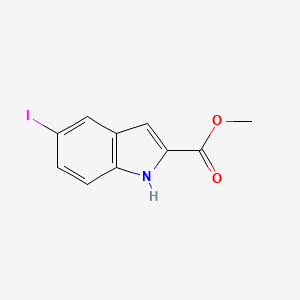![molecular formula C10H15N5O3 B14018573 3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol CAS No. 89760-71-4](/img/structure/B14018573.png)
3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol is a chemical compound that features a purine base linked to a propane-1,2-diol moiety through an ethoxy group. This compound is of interest due to its structural similarity to nucleosides, which are fundamental components of nucleic acids like DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol typically involves the reaction of 6-aminopurine with an appropriate ethoxypropane-1,2-diol derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The amino group in the purine base can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted purine derivatives.
Aplicaciones Científicas De Investigación
3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in mimicking nucleosides and interacting with nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of pharmaceuticals and biochemical research tools.
Mecanismo De Acción
The mechanism of action of 3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA strands, potentially disrupting normal cellular processes. This incorporation can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Famciclovir: An antiviral drug that also contains a purine base linked to a sugar moiety.
Ganciclovir: Another antiviral agent with structural similarities to nucleosides.
Uniqueness
3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol is unique due to its specific ethoxy linkage and the presence of the propane-1,2-diol moiety. This structure provides distinct chemical properties and potential biological activities that differentiate it from other nucleoside analogs.
Propiedades
Número CAS |
89760-71-4 |
|---|---|
Fórmula molecular |
C10H15N5O3 |
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
3-[2-(6-aminopurin-9-yl)ethoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H15N5O3/c11-9-8-10(13-5-12-9)15(6-14-8)1-2-18-4-7(17)3-16/h5-7,16-17H,1-4H2,(H2,11,12,13) |
Clave InChI |
AZYCBVRONBHTGO-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)CCOCC(CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)

![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)
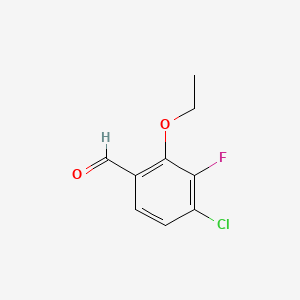


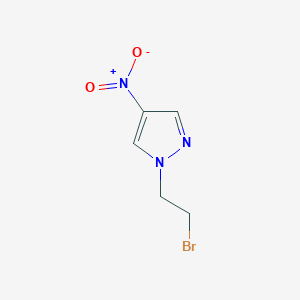
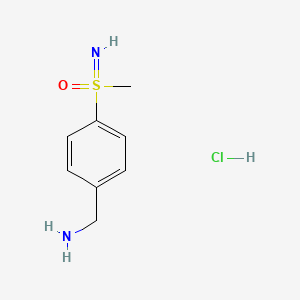
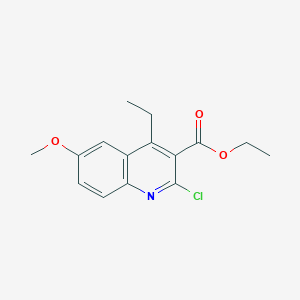
![2-(2,5-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018554.png)
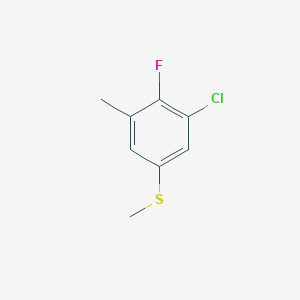
![Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate](/img/structure/B14018580.png)
